molecular formula C25H25N3O4S2 B2629176 (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-64-3

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2629176
CAS No.: 533868-64-3
M. Wt: 495.61
InChI Key: GGQYKGDBYBVYME-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The sulfonamide moiety is then introduced through a reaction with benzyl and ethyl amines. The final step involves the formation of the (Z)-configuration through a specific set of reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, making them useful in the development of new antibiotics.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. This may include its use as an antimicrobial agent, anti-inflammatory drug, or in the treatment of other diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves the inhibition of specific enzymes or receptors. For example, as a sulfonamide, it may inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfapyridine. These compounds share a common sulfonamide moiety but differ in their substituents, leading to variations in their biological activities and applications.

Uniqueness

What sets (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups and its (Z)-configuration. This unique structure may confer specific biological activities or chemical properties that are not observed in other sulfonamides.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-28(17-18-9-6-5-7-10-18)34(30,31)20-15-13-19(14-16-20)24(29)26-25-27(2)23-21(32-3)11-8-12-22(23)33-25/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQYKGDBYBVYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.